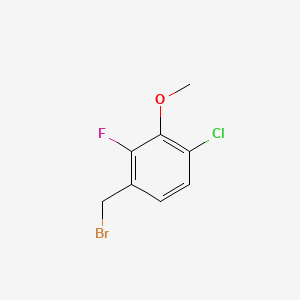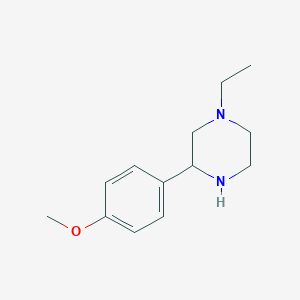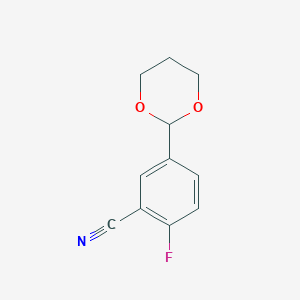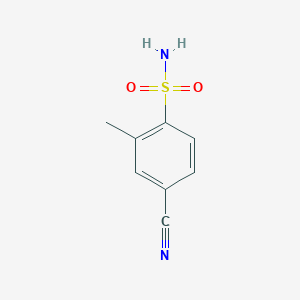
3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid
Vue d'ensemble
Description
3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid is a chemical compound with the molecular formula C13H15NO3 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular weight of 3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid is 233.26 . For more detailed structural information, you may need to refer to resources that provide molecular structure data.Applications De Recherche Scientifique
Coordination Polymers and Structural Systematics
Research has utilized the bifunctional ligand trans-3-(3-pyridyl)acrylic acid to promote the formation of novel hetero-metallic and homometallic metal-organic framework (MOF) materials. These structures demonstrate the influence of different metal cations on coordination environment, structure formation, thermal, and luminescence properties, highlighting the utility of pyridyl acrylic acids in creating advanced materials with potential applications in catalysis, gas storage, and luminescence (Gunning & Cahill, 2005).
Anion-Controlled Synthesis and Photoreactivity
The anions in salts formed with pyridyl acrylic acids play a crucial role in directing the solid-state packing and photoreactivity of these compounds, leading to the selective synthesis of cyclobutane derivatives via [2+2] cycloaddition reaction. This property is utilized in the synthesis of novel compounds with potential applications in material chemistry and photophysics (Kole, Tan, & Vittal, 2011).
Photoreactivity in Coordination Polymers
The photoreactivity of Ag(I) complexes and coordination polymers of pyridyl acrylic acids has been studied, revealing the ability to orient C═C bonds for photodimerization. This property is significant for the development of coordination polymers with specific photoreactive features, offering insights into the design of materials with light-responsive properties (Kole, Tan, & Vittal, 2012).
Hydrogen-Bonded Networks and Photoproducts
The structure and photoreactivity of trans-3-(3-pyridyl)acrylic acid and its photoproducts have been explored, showing how hydrogen-bonded networks facilitate the solid-state photodimerization process. This research provides valuable insights into the molecular assembly and photoreactive behavior of pyridyl acrylic acid derivatives, contributing to the development of materials with tailored photoreactive properties (Briceño et al., 2007).
Self-Penetrating Networks and Coordination Chemistry
The hydrothermal reactions of 3-(3-pyridyl)acrylic acid with various metal salts have led to the formation of polymorphs with unique network structures, including self-penetrating, four-coordinate networks. These findings are pivotal for understanding the structural diversity and potential applications of coordination polymers in gas separation, catalysis, and as scaffolds for functional materials (Tong, Chen, & Batten, 2003).
Safety and Hazards
3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(6-cyclopentyloxypyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(16)8-6-10-5-7-12(14-9-10)17-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,15,16)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNDSOLFJFPRJP-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=NC=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Cyclopentyloxy-3-pyridyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1453789.png)




![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-one](/img/structure/B1453796.png)


![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1453800.png)